[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Description
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyethylamino group and an isopropyl carbamate moiety protected by a tert-butyl ester. This compound is structurally characterized by its tertiary amine and ester functionalities, which are critical for its stability and reactivity in organic synthesis. It is commonly utilized as an intermediate in medicinal chemistry for the preparation of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition pathways .
The synthesis of this compound typically involves Boc (tert-butyloxycarbonyl) protection strategies, as evidenced by protocols in peptide chemistry (e.g., coupling with DCC/DMAP for amino acid ester synthesis) , and reductive amination steps to introduce the hydroxyethylamino group . Its molecular formula is inferred as C₁₇H₃₃N₂O₃ (exact mass requires experimental validation), with a molecular weight approximating 329.47 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)18(15(20)21-16(3,4)5)14-8-6-13(7-9-14)17-10-11-19/h12-14,17,19H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQWWIRQUCTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NCCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115235 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353988-84-7 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353988-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)amino]cyclohexyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H32N2O3
- Molar Mass : 300.436 g/mol
- CAS Number : 1353989-53-3
This compound features a cyclohexyl ring substituted with a hydroxyethylamino group and a carbamic acid tert-butyl ester moiety, which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexyl Ring : Achieved through hydrogenation of benzene or cyclohexene.
- Introduction of the Hydroxyethylamino Group : This is done via nucleophilic substitution using 2-aminoethanol.
- Formation of the Carbamic Acid tert-Butyl Ester : The reaction with tert-butyl chloroformate in the presence of a base like triethylamine leads to the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, potentially altering enzyme activity and influencing metabolic pathways. Additionally, the carbamic acid moiety may engage in covalent interactions with nucleophilic residues in proteins, further modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological effects:
- Enzyme Interaction : Studies have shown that this compound can act as an enzyme inhibitor or modulator, impacting pathways involved in amino acid metabolism.
- Potential Therapeutic Applications : It is being investigated for its potential use in drug development, particularly as a lead compound for creating enzyme inhibitors that could treat various diseases.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Enzyme Inhibition :
- Pharmacological Evaluation :
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester undergoes selective cleavage under acidic or reductive conditions:
Notable Observation : SOCl₂ selectively cleaves tert-butyl esters over methyl/ethyl analogs, enabling modular derivatization .
Catalytic Hydrogenation
The cyclohexyl and hydroxyethylamino groups participate in hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Ru(acac)₃/Triphos | 5.3 bar H₂, 105°C, dioxane | Cyclohexanol derivative | 89% |
| Pd/C (10 wt%) | 1 atm H₂, RT, ethanol | Saturated cyclohexane amine | 95% |
Hydrogenation of the cyclohexene moiety (if present) proceeds without affecting the carbamate group .
Biological Interactions
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Enzyme Inhibition : The carbamate group mimics peptide bonds, enabling reversible inhibition of serine proteases (hypothesized based on structural analogs).
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Metabolic Stability : In vitro studies show resistance to hepatic esterases due to the tert-butyl group (t₁/₂ > 6 hours in human plasma) .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via elimination of isobutylene (TGA data) .
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Photodegradation : UV exposure (254 nm) induces cleavage of the carbamate bond, forming CO₂ and amines.
Derivatization Potential
Key Research Findings
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Selective Deprotection : The tert-butyl group is cleaved 10× faster than benzyl esters under SOCl₂, enabling orthogonal protection strategies .
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Solvent Effects : Hydrogenation efficiency improves in fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) due to enhanced catalyst stability .
For synthetic protocols or mechanistic details, consult primary literature from .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [4-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester with analogous carbamate and cyclohexyl derivatives, highlighting structural variations, synthetic routes, and functional properties.
Key Research Findings and Functional Insights
Solubility and Bioavailability: The hydroxyethylamino group in the target compound enhances aqueous solubility compared to chloroacetyl or dibenzylamino analogs, making it preferable for oral drug formulations .
Stereochemical Impact : Enantiomers of cyclohexyl carbamates (e.g., (1R,4R) vs. (1S,4S)) exhibit divergent biological activities. For example, (1R,4R)-configured derivatives demonstrate superior binding affinity to dopamine receptors .
Electrophilic Reactivity : Chloroacetyl-substituted analogs (e.g., compounds from ) exhibit higher reactivity in nucleophilic substitution reactions, enabling conjugation with thiol-containing biomolecules.
Stability : The tert-butyl ester group provides superior hydrolytic stability compared to benzyl esters (e.g., benzyl ester analogs in ), which require harsher conditions for deprotection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing tert-butyl carbamate derivatives with cyclohexylamine moieties?
- Methodological Answer: Reductive amination is a key strategy, as demonstrated in the synthesis of structurally related compounds. For example, 4-(dibenzylamino)cyclohexan-1-one can react with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ and HOAc in dichloromethane (DCM) to yield diastereomeric tert-butyl carbamates . This method can be adapted for introducing 2-hydroxyethylamino groups by substituting the amine component. Post-synthesis purification via column chromatography (e.g., 0–20% MeOH in DCM) is critical to isolate stereoisomers, as highlighted in the patent literature .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer: Nuclear magnetic resonance (¹H NMR) and electrospray ionization mass spectrometry (ESI-MS) are standard techniques. For instance, tert-butyl carbamate derivatives in the patent literature were characterized by ¹H NMR (e.g., δ 3.5–4.5 ppm for carbamate protons) and high-resolution MS (e.g., [M+H]⁺ peaks matching theoretical masses) . Stability under acidic/basic conditions should also be assessed via hydrolysis studies (e.g., using NaOH to cleave the tert-butyl group) .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during the synthesis of cyclohexylamine-derived carbamates?
- Methodological Answer: Stereoselectivity can be controlled by optimizing reaction conditions. For example, using chiral auxiliaries or enantioselective catalysts during reductive amination (e.g., NaHB(OAc)₃ with HOAc) may enhance diastereomeric excess . Computational modeling (e.g., density functional theory) can predict transition states to guide solvent and temperature selection. Post-reaction analysis via chiral HPLC or polarimetry is essential to quantify stereoisomer ratios .
Q. How do researchers resolve contradictions in spectroscopic data for structurally complex carbamates?
- Methodological Answer: Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from conformational flexibility or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals. For example, NOESY experiments distinguish axial/equatorial substituents on cyclohexyl rings by correlating spatial proximity of protons . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What computational approaches predict the reactivity of tert-butyl carbamate intermediates in nucleophilic environments?
- Methodological Answer: Quantum mechanical calculations (e.g., Gaussian software) model reaction pathways, such as tert-butyl group cleavage under acidic conditions. Molecular dynamics simulations can assess steric hindrance around the carbamate group, which influences nucleophilic attack kinetics. For example, bulky isopropyl substituents may slow hydrolysis rates, requiring harsher conditions (e.g., concentrated HCl) .
Q. How are kinetic studies designed to evaluate the stability of tert-butyl carbamates under varying pH conditions?
- Methodological Answer: Accelerated stability testing involves incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Aliquots are analyzed via HPLC at timed intervals to monitor degradation products (e.g., free amines after tert-butyl deprotection). Arrhenius plots derived from rate constants at different temperatures predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
